3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4(3H)-one
Description
The compound 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4(3H)-one features a benzotriazinone core linked via a 3-oxopropyl chain to a tetrahydro-pyrido[4,3-b]indole moiety. This structure combines two heterocyclic systems, which are common in bioactive molecules.
Properties
Molecular Formula |
C21H19N5O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[3-oxo-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C21H19N5O2/c27-20(10-12-26-21(28)15-6-2-4-8-19(15)23-24-26)25-11-9-18-16(13-25)14-5-1-3-7-17(14)22-18/h1-8,22H,9-13H2 |
InChI Key |
DVEVMEDQCOOSLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCN4C(=O)C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4(3H)-one typically involves multi-step reactions starting from readily available precursorsReaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis . Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction may yield hydroxy derivatives.
Scientific Research Applications
3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4(3H)-one has been explored for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to inhibit the proliferation of cancer cells . Additionally, its unique structure makes it a candidate for studying molecular interactions and drug-receptor binding mechanisms.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, in cancer cells, it may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis or cell death . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with the target molecule, differing in substituents, linker groups, or heterocyclic components. Key comparisons are summarized below:
Pyrido[4,3-b]indole Derivatives
(a) Compound 33
- Structure: (6-Fluoro-3,9-dimethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone
- Synthesis : Synthesized via coupling of racemic pyridoindole with trifluoromethylpyrazole-carboxylic acid, yielding 47% after purification .
- Key Differences: Replaces the benzotriazinone-oxopropyl chain with a pyrazole-carboxylic acid group.
(b) Compounds 10–13
These derivatives (Table 1) highlight the impact of substituents on yield and stereoisomerism:
| Compound | Substituents (Pyridoindole) | Linked Group | Yield | Stereoisomer Ratio (Ca/Cb) |
|---|---|---|---|---|
| 10 | 8-Methoxy | 6-(Dimethylamino)-indole | 50% | N/A |
| 11 | 8-Methoxy | 1-Methyl-5-(trifluoromethyl)-pyrazole | 22% | 67:33 |
| 12 | 8-Methoxy-5-methyl | 5-(Trifluoromethyl)-pyrazole | 24% | 62:38 |
| 13 | None | 5-(Trifluoromethyl)-pyrazole | 45% | 59:41 |
Benzotriazinone-Based Analogs
(a) Wyeth Patent Compound (Example 19)
- Structure : 3-[3-(4-(1H-Indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl)propyl]-1,2,3-benzotriazin-4(3H)-one
- Synthesis: Step 1: Alkylation of benzotriazinone with 1-chloro-3-iodopropane (52% yield).
- Key Differences: Uses a chloropropyl linker instead of oxopropyl and incorporates an indole-tetrahydro-pyridine group.
(b) Screening Database Compounds
Structure-Activity Relationship (SAR) Insights
- Heterocyclic Moieties: Pyridoindole derivatives (e.g., Compound 33) show higher synthetic complexity and lower yields compared to benzotriazinone-piperazine hybrids (Y040-8695).
- Substituent Effects : Methoxy groups on pyridoindole (Compounds 10–12) reduce yields but may improve metabolic stability in biological systems .
Biological Activity
The compound 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4(3H)-one is a complex organic molecule that has garnered attention for its potential pharmacological properties. This article explores its biological activity, particularly focusing on its role as a Rho kinase inhibitor and other therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 359.4 g/mol. The structure features a benzotriazine core linked to a tetrahydropyrido moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 359.4 g/mol |
| Structural Features | Benzotriazine core and tetrahydropyrido moiety |
Rho Kinase Inhibition
The primary biological activity of this compound is as a Rho kinase inhibitor . Rho kinases (ROCKs) are serine/threonine kinases involved in various cellular processes such as contraction, motility, and proliferation. Inhibition of ROCKs has been linked to therapeutic effects in conditions like hypertension and cancer.
Mechanism of Action:
- Inhibition of Cell Proliferation: By blocking Rho kinase activity, the compound may reduce cell proliferation in cancerous tissues.
- Vasodilation Effects: The inhibition can lead to relaxation of vascular smooth muscle cells, contributing to lower blood pressure.
Neuropharmacological Implications
The structural characteristics suggest potential interactions with neurotransmitter systems, indicating possible anxiolytic or sedative effects typical of benzodiazepines. This opens avenues for research into its use in treating anxiety disorders and related conditions .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally similar to 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4(3H)-one:
- Anticancer Activity:
- Antimicrobial Activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
